molecular formula C9H11N B178072 1-methyl-2,3-dihydro-1H-isoindole CAS No. 127797-12-0

1-methyl-2,3-dihydro-1H-isoindole

Cat. No.: B178072
CAS No.: 127797-12-0
M. Wt: 133.19 g/mol
InChI Key: UWMCJDIBDVFVFT-UHFFFAOYSA-N
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Description

1-Methyl-2,3-dihydro-1H-isoindole is a heterocyclic organic compound that belongs to the class of isoindoles. Isoindoles are known for their unique structural features and diverse chemical properties. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrrole ring, with a methyl group attached to the nitrogen atom. The presence of the dihydro moiety indicates partial saturation of the pyrrole ring, which imparts specific reactivity and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-dihydro-1H-isoindole can be synthesized through various methods. One common approach involves the cyclization of N-methylphthalimide with a suitable reducing agent. The reaction typically proceeds under mild conditions, often using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction can be summarized as follows: [ \text{N-methylphthalimide} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-methylisoindole, a fully aromatic system. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Further reduction of the dihydro moiety can lead to the formation of fully saturated derivatives. Sodium borohydride (NaBH₄) is often used for such reductions.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Br₂ in carbon tetrachloride (CCl₄) or HNO₃ in sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: 1-Methylisoindole.

    Reduction: Fully saturated isoindoline derivatives.

    Substitution: Halogenated or nitrated isoindole derivatives.

Scientific Research Applications

1-Methyl-2,3-dihydro-1H-isoindole has found applications in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic agents for neurological disorders and cancer has utilized derivatives of this compound.

    Industry: The compound is employed in the development of novel materials, including polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-methyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors, modulating their activity. In the context of enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting enzymatic activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as apoptosis and proliferation.

Comparison with Similar Compounds

    1-Methylisoindole: Fully aromatic counterpart with distinct electronic properties.

    2,3-Dihydro-1H-isoindole: Lacks the methyl group, leading to different reactivity.

    Isoindoline: Fully saturated analog with different chemical behavior.

Uniqueness: 1-Methyl-2,3-dihydro-1H-isoindole is unique due to its partial saturation and the presence of a methyl group, which confer specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Properties

IUPAC Name

1-methyl-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-9-5-3-2-4-8(9)6-10-7/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMCJDIBDVFVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560920
Record name 1-Methyl-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127797-12-0
Record name 1-Methyl-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The provided research highlights a novel synthesis method for (R)-N-Boc-5-bromine-1-methylisoindoline. What are the key advantages of this method compared to potential alternative approaches?

A1: The research paper [] presents a unique synthesis route for (R)-N-Boc-5-bromine-1-methylisoindoline with several advantages:

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